molecular formula C8H15NO3 B13319146 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B13319146
M. Wt: 173.21 g/mol
InChI Key: QHEPHCWTYRTHAJ-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid group, and a dimethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of Dimethylamino Methyl Group: The dimethylamino methyl group can be introduced through a nucleophilic substitution reaction using dimethylamine and formaldehyde under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, formaldehyde, various nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Lacks the dimethylamino methyl group.

    5-Hydroxymethylfurfural: Contains a furan ring instead of a tetrahydrofuran ring.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and a furan ring.

Uniqueness

5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid is unique due to the presence of both a dimethylamino methyl group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

5-[(dimethylamino)methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

QHEPHCWTYRTHAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(O1)C(=O)O

Origin of Product

United States

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